molecular formula C7H11FN2O2S B6237648 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl fluoride CAS No. 2137745-79-8

1-(2-methylpropyl)-1H-imidazole-4-sulfonyl fluoride

Cat. No.: B6237648
CAS No.: 2137745-79-8
M. Wt: 206.24 g/mol
InChI Key: NIKDZZUDFITHQC-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-1H-imidazole-4-sulfonyl fluoride is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl fluoride group attached to the imidazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl fluoride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group can be introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-1H-imidazole-4-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Substitution Reactions: The compound can participate in substitution reactions at the imidazole ring, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the imidazole ring.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the imidazole ring.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    Oxidized Imidazole Derivatives: Formed through oxidation reactions.

    Reduced Imidazole Derivatives: Formed through reduction reactions.

Scientific Research Applications

1-(2-methylpropyl)-1H-imidazole-4-sulfonyl fluoride has a wide range of scientific research applications, including:

    Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    1-(2-methylpropyl)-1H-imidazole-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

    1-(2-methylpropyl)-1H-imidazole-4-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.

Uniqueness

1-(2-methylpropyl)-1H-imidazole-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its analogs. The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a valuable reagent in organic synthesis and a potential inhibitor of enzymes with nucleophilic active sites.

Properties

CAS No.

2137745-79-8

Molecular Formula

C7H11FN2O2S

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-methylpropyl)imidazole-4-sulfonyl fluoride

InChI

InChI=1S/C7H11FN2O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3

InChI Key

NIKDZZUDFITHQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(N=C1)S(=O)(=O)F

Purity

95

Origin of Product

United States

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